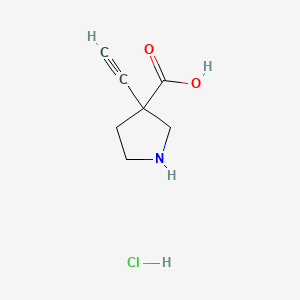![molecular formula C13H22N4O2 B6609407 rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate CAS No. 2137981-34-9](/img/structure/B6609407.png)
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate is a synthetic compound that has been widely studied in recent years. It is a member of the imidazolium-based carbamate family, which has a variety of applications in scientific research. This compound has been studied for its ability to act as a catalyst for the synthesis of other compounds, as well as its potential for use in drug design and development. Furthermore, its biochemical and physiological effects have been investigated, with promising results.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds, as well as in the synthesis of other imidazolium-based compounds. Furthermore, it is believed to have an effect on the biochemical and physiological processes of the body, though the exact mechanism of action is still unknown.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has the potential to act as a catalyst for the synthesis of other compounds, as well as for the synthesis of other imidazolium-based compounds. Furthermore, it has been shown to have an effect on the biochemical and physiological processes of the body, though the exact mechanism of action is still unknown.
Advantages and Limitations for Lab Experiments
The advantages of using rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate in lab experiments include its ability to act as a catalyst for the synthesis of other compounds, as well as its potential for use in drug design and development. Furthermore, it has been shown to have an effect on the biochemical and physiological processes of the body. However, there are some limitations to using this compound in lab experiments. For instance, it is not yet fully understood how it affects the biochemical and physiological processes of the body, and the exact mechanism of action is still unknown. Additionally, the synthesis method for this compound is complex and may require specialized equipment.
Future Directions
There are many potential future directions for rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential for use in drug design and development. Furthermore, further research could be conducted to explore its potential applications in medicine and biotechnology. Finally, further research could be conducted to develop more efficient methods for synthesizing this compound.
Synthesis Methods
Rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate can be synthesized via a two-step process. The first step involves the reaction of a tert-butyl chloride with an imidazole-based amine, which yields the desired compound. The second step involves the addition of a carbamate group to the compound through a reaction with a carbamate-based reagent. This method has been used to successfully synthesize a variety of compounds, including the desired compound.
Scientific Research Applications
Rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate has a variety of applications in scientific research. It has been used as a catalyst for the synthesis of other compounds, such as peptides and nucleotides, and has been studied for its potential use in drug design and development. Furthermore, it has been used in the synthesis of other imidazolium-based compounds, which have been studied for their potential applications in medicine and biotechnology.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-17(4)8-15-11/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRNYVCDPNDZEL-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)



![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)



![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)

